Methyl 5-methylhexa-2,5-dienoate
Description
Methyl 5-methylhexa-2,5-dienoate is an unsaturated ester characterized by a six-carbon chain (hexa) with conjugated double bonds at positions 2 and 5 and a methyl substituent at position 5. Its molecular formula is C₈H₁₂O₂, with an approximate molecular weight of 140.18 g/mol. The compound’s structure can be represented as CH₂=CH-CO-O-CH₂-C(CH₃)=CH₂, featuring a conjugated diene system and an ester functional group.
Properties
CAS No. |
22070-63-9 |
|---|---|
Molecular Formula |
C₈H₁₂O₂ |
Molecular Weight |
140.18 |
IUPAC Name |
methyl (2E)-5-methylhexa-2,5-dienoate |
InChI |
InChI=1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h4,6H,1,5H2,2-3H3/b6-4+ |
SMILES |
CC(=C)CC=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methylhexa-2,5-dienoate can be synthesized through several methods. One common approach involves the esterification of 5-methylhexa-2,5-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methylhexa-2,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.
Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are used
Major Products Formed
Oxidation: Formation of 5-methylhexa-2,5-dienoic acid or its aldehyde derivative.
Reduction: Formation of methyl 5-methylhexanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
Methyl 5-methylhexa-2,5-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of methyl 5-methylhexa-2,5-dienoate involves its interaction with various molecular targets and pathways. The conjugated diene system allows the compound to participate in electron transfer reactions, which can modulate the activity of enzymes and receptors. Additionally, the ester functional group can undergo hydrolysis, releasing the corresponding acid, which may exert biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 5-methylhexa-2,5-dienoate with structurally related esters from the provided evidence, focusing on molecular properties, substituent effects, and synthesis insights.
Structural and Molecular Properties
Key Observations:
Methyl (3E)-hexa-3,5-dienoate lacks substituents, making it more reactive in cycloadditions but less stable than the target compound’s conjugated system .
Double Bond Position: The target’s conjugated 2,5-diene system may enhance stability and electronic delocalization compared to the isolated 3,5-diene in Methyl (3E)-hexa-3,5-dienoate .
Functional Groups: Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate incorporates an aromatic ring and ketone, diverging significantly from the target’s aliphatic diene structure. Such aromatic esters often participate in photochemical reactions or serve as intermediates in drug synthesis .
Stability and Reactivity
- The methyl group at C5 in the target compound may stabilize the diene system through hyperconjugation, whereas Methyl 5,6-dimethylhepta-3,5-dienoate’s dual substituents could increase steric hindrance, slowing reactions like Diels-Alder .
- The absence of substituents in Methyl (3E)-hexa-3,5-dienoate likely makes it more prone to polymerization or oxidation compared to the target .
Research Findings and Gaps
- Structural Insights: The provided evidence underscores how chain length, substituents, and double bond positioning influence reactivity and stability in dienoate esters.
- Data Limitations: Direct studies on this compound are absent in the provided materials, necessitating extrapolation from analogs. Further research is required to elucidate its synthesis, spectroscopic profiles (e.g., NMR, IR), and applications.
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